1-((4-Cyanophenyl)amino)cyclopentanecarboxylic acid
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Overview
Description
1-((4-Cyanophenyl)amino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol This compound features a cyclopentane ring substituted with a carboxylic acid group and a 4-cyanophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Cyanophenyl)amino)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-cyanophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Cyanophenyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanophenyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((4-Cyanophenyl)amino)cyclopentanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Cyanophenyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with a cyclopentane ring and a carboxylic acid group.
4-Cyanophenylamine: Contains the cyanophenyl group but lacks the cyclopentane ring and carboxylic acid group.
Uniqueness
1-((4-Cyanophenyl)amino)cyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring, a carboxylic acid group, and a 4-cyanophenylamino group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(4-cyanoanilino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-3-5-11(6-4-10)15-13(12(16)17)7-1-2-8-13/h3-6,15H,1-2,7-8H2,(H,16,17) |
InChI Key |
LZTPHJQNYLWDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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